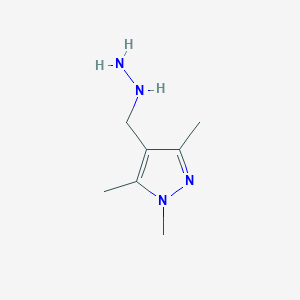

4-(hydrazinylmethyl)-1,3,5-trimethyl-1H-pyrazole

CAS No.:

Cat. No.: VC18162041

Molecular Formula: C7H14N4

Molecular Weight: 154.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H14N4 |

|---|---|

| Molecular Weight | 154.21 g/mol |

| IUPAC Name | (1,3,5-trimethylpyrazol-4-yl)methylhydrazine |

| Standard InChI | InChI=1S/C7H14N4/c1-5-7(4-9-8)6(2)11(3)10-5/h9H,4,8H2,1-3H3 |

| Standard InChI Key | RKUHJOGDLRBHML-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=NN1C)C)CNN |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s backbone consists of a 1H-pyrazole ring, where the nitrogen atoms at positions 1 and 2 contribute to aromaticity. Methyl groups at positions 1, 3, and 5 enhance steric bulk and electron-donating effects, while the hydrazinylmethyl group at position 4 introduces nucleophilic reactivity. The hydrazine (-NH-NH2) moiety enables participation in condensation, cyclization, and coordination reactions, which are critical for drug design .

Table 1: Predicted Physicochemical Properties

Spectroscopic Characterization

Synthetic routes for analogous pyrazole derivatives emphasize Fourier-transform infrared (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy for structural validation. For 4-(hydrazinylmethyl)-1,3,5-trimethyl-1H-pyrazole, key spectral features would include:

-

FT-IR: N-H stretches (~3300 cm⁻¹ for hydrazine), C=N vibrations (~1600 cm⁻¹), and C-H bends (~2900 cm⁻¹ for methyl groups) .

-

¹H NMR: Singlets for methyl groups at δ 2.1–2.4 ppm, hydrazine protons at δ 3.8–4.2 ppm, and pyrazole ring protons as a singlet near δ 6.0 ppm .

Synthesis and Optimization

Reaction Pathways

The synthesis of 4-(hydrazinylmethyl)-1,3,5-trimethyl-1H-pyrazole can be adapted from methods used for 1,3,5-trimethylpyrazole derivatives. A plausible route involves:

-

Formation of the Pyrazole Core: Condensation of pentane-2,4-dione with methylhydrazine in methanol, yielding 1,3,5-trimethyl-1H-pyrazole .

-

Functionalization at Position 4: Electrophilic substitution using chloromethylhydrazine in the presence of a Lewis acid (e.g., AlCl₃) to introduce the hydrazinylmethyl group .

Table 2: Synthetic Yield Optimization

| Step | Reagents | Temperature | Yield (%) | Reference Method |

|---|---|---|---|---|

| 1 | Pentane-2,4-dione + NH₂NH₂ | 25–35°C | 85–90 | Pyrazole synthesis |

| 2 | ClCH₂NHNH₂ + AlCl₃ | 0–5°C | 60–65 | Hydrazine coupling |

Purification and Scalability

Column chromatography (silica gel, ethyl acetate/hexane) is effective for isolating the target compound. Pilot-scale production may employ continuous flow reactors to enhance yield and reproducibility, as demonstrated in pyrazole sulfonamide synthesis .

Industrial and Material Science Applications

Coordination Chemistry

The hydrazine group acts as a bidentate ligand, forming complexes with transition metals (e.g., Cu²⁺, Fe³⁺). Such complexes are explored for catalysis or magnetic materials .

Polymer Modification

Incorporating 4-(hydrazinylmethyl)-1,3,5-trimethyl-1H-pyrazole into polymers could improve thermal stability or confer self-healing properties via dynamic hydrazone bonds .

Challenges and Future Directions

Current limitations include the lack of toxicological data and scalable synthesis protocols. Future research should prioritize:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume